molecular formula C10H13NO2 B14870653 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B14870653
M. Wt: 179.22 g/mol
InChI Key: IQTDHGASDWSMDU-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization Reactions: Starting from an appropriate precursor, cyclization can be induced using acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Methylation: Methylation of the nitrogen atom can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyquinoline: A simpler analog with similar hydroxyl and quinoline structure.

    1-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the hydroxyl group but shares the core structure.

Uniqueness

5-Hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-hydroxy-1-methyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H13NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6,9,12H,2-4H2,1H3

InChI Key

IQTDHGASDWSMDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C(CCC2)O

Origin of Product

United States

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